Dexmethylphenidathydrochlorid
Übersicht
Beschreibung
Dexmethylphenidate hydrochloride is a potent central nervous system stimulant used primarily in the treatment of attention deficit hyperactivity disorder (ADHD). It is the more pharmacologically active enantiomer of methylphenidate, which means it is more effective at lower doses compared to its racemic mixture . Dexmethylphenidate hydrochloride works by inhibiting the reuptake of norepinephrine and dopamine, thereby increasing their levels in the brain .
Wissenschaftliche Forschungsanwendungen
Dexmethylphenidate hydrochloride is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a reference compound in analytical studies and for the development of new synthetic methodologies.
Biology: It is used to study the effects of central nervous system stimulants on neurotransmitter levels and brain function.
Wirkmechanismus
Dexmethylphenidate hydrochloride, also known as Dexmethylphenidate HCl, is a potent central nervous system (CNS) stimulant used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD) .
Target of Action
The primary targets of Dexmethylphenidate HCl are the dopamine transporter (DAT) and the norepinephrine transporter (NET) . These transporters are responsible for the reuptake of dopamine and norepinephrine, neurotransmitters that play crucial roles in regulating attention and behavior .
Mode of Action
Dexmethylphenidate HCl acts as a norepinephrine-dopamine reuptake inhibitor (NDRI) . It inhibits the reuptake of dopamine and norepinephrine by blocking their transporters, particularly in the thalamus and striatum . This inhibition increases the levels of these neurotransmitters in the synaptic cleft, enhancing neurotransmission .
Biochemical Pathways
By inhibiting the reuptake of dopamine and norepinephrine, Dexmethylphenidate HCl indirectly increases catecholaminergic neurotransmission . This action particularly affects the biochemical pathways in the striatum and meso-limbic system, areas of the brain involved in attention and behavior .
Pharmacokinetics
Dexmethylphenidate HCl is taken orally and has a bioavailability ranging from 11% to 52% . It is metabolized in the liver and has an elimination half-life of approximately 4 hours . The drug is primarily excreted in the urine .
Result of Action
The increased levels of dopamine and norepinephrine in the brain resulting from the action of Dexmethylphenidate HCl help to improve symptoms of ADHD . This includes enhancing the ability to concentrate, reducing impulsiveness, and controlling hyperactivity .
Action Environment
The efficacy and stability of Dexmethylphenidate HCl can be influenced by various environmental factors. For instance, the drug’s absorption can be affected by the presence of food in the stomach. Additionally, individual factors such as age, gender, liver function, and kidney function can also influence the drug’s pharmacokinetics and overall effect .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of dexmethylphenidate hydrochloride involves several steps to ensure high optical purity. One efficient process includes:
- Reacting a solution of threo-N-Boc-ritalinic acid with (S)-1-phenylethylamine.
- Separating the precipitated solid salt of (R,R)-enriched N-Boc-ritalinic acid with (S)-1-phenylethylamine from the reaction mixture.
- Recrystallizing, reslurring, and/or trituring the salt.
- Mixing the solid salt with aqueous acid and separating (R,R)-N-Boc-ritalinic acid.
- Reacting the (R,R)-N-Boc-ritalinic acid with hydrogen chloride and methanol to yield dexmethylphenidate hydrochloride with optical purity of at least 99% .
Industrial Production Methods
Industrial production of dexmethylphenidate hydrochloride involves large-scale crystallization processes to ensure high purity and stability. The crude dexmethylphenidate hydrochloride is dissolved in hydrochloric acid and crystallized to obtain the target crystal form .
Analyse Chemischer Reaktionen
Types of Reactions
Dexmethylphenidate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the phenyl ring.
Reduction: This reaction can reduce the ester group to an alcohol.
Substitution: This reaction can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents include alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can yield alcohols.
Vergleich Mit ähnlichen Verbindungen
Dexmethylphenidate hydrochloride is often compared with other central nervous system stimulants, such as:
Methylphenidate: Dexmethylphenidate hydrochloride is twice as potent as methylphenidate and has fewer side effects.
Amphetamine/Dextroamphetamine: These compounds are also used to treat ADHD but have different mechanisms of action and side effect profiles.
Lisdexamfetamine: This compound is a prodrug that is converted to dextroamphetamine in the body and is used to treat ADHD.
Dexmethylphenidate hydrochloride stands out due to its higher potency and more favorable side effect profile compared to its racemic mixture and other similar compounds.
Biologische Aktivität
Dexmethylphenidate hydrochloride, commonly known by its brand name Focalin, is a central nervous system (CNS) stimulant primarily used in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). As the d-enantiomer of methylphenidate, dexmethylphenidate exhibits distinct pharmacological properties that enhance its effectiveness and safety profile. This article explores the biological activity of dexmethylphenidate, focusing on its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile.
Dexmethylphenidate functions by inhibiting the reuptake of two key neurotransmitters: dopamine and norepinephrine . This inhibition occurs at the presynaptic neuron level, leading to increased concentrations of these monoamines in the synaptic cleft. The primary mechanisms include:
- Dopamine Transporter Inhibition : Dexmethylphenidate selectively binds to and inhibits the dopamine transporter (DAT), thereby increasing dopamine levels in areas of the brain associated with attention and impulse control .
- Norepinephrine Transporter Inhibition : It also inhibits the norepinephrine transporter (NET), enhancing norepinephrine availability, which is crucial for arousal and attention .
Pharmacokinetics
The pharmacokinetic profile of dexmethylphenidate is characterized by its absorption, distribution, metabolism, and elimination:
Parameter | Value |
---|---|
Absorption | 90% absorbed; bioavailability ~23% |
Peak Concentration | 1-1.5 hours post-administration |
Volume of Distribution | 2.65 L/kg |
Protein Binding | 12-16% |
Metabolism | Primarily to d-ritalinic acid (inactive) |
Elimination Half-Life | ~2.2 hours |
Dexmethylphenidate exhibits a bimodal plasma concentration-time profile, with variations depending on food intake .
Clinical Efficacy
Numerous studies have demonstrated the efficacy of dexmethylphenidate in improving ADHD symptoms. A notable randomized controlled trial evaluated its effects on individuals with traumatic brain injury (TBI). The study found significant improvements in processing speed and attention among participants treated with dexmethylphenidate compared to a placebo group. Key findings included:
- Improvement in cognitive tasks such as the Simple Selective Attention Task (Cohen's d = 0.59) and Four Choice Reaction Time Task conditions (Cohen's d values ranging from 0.51 to 0.59) .
- Enhanced information processing speed was particularly noted in patients with more severe injuries .
Safety Profile
While dexmethylphenidate is generally well-tolerated, it is associated with several adverse effects. The following table summarizes common side effects observed in clinical trials:
Adverse Event | Incidence Rate (%) |
---|---|
Insomnia | 10-20 |
Decreased appetite | 15-30 |
Headache | 5-15 |
Anxiety | 5-10 |
Serious adverse events | ~1 |
Serious adverse events include cardiovascular complications and psychotic disorders, though these are relatively rare . The overall risk of non-serious adverse events is higher, with approximately 7.3% of patients withdrawing due to such events .
Case Studies
Several case studies further illustrate the therapeutic benefits and safety considerations associated with dexmethylphenidate:
Eigenschaften
CAS-Nummer |
23655-65-4 |
---|---|
Molekularformel |
C14H19NO2.ClH C14H20ClNO2 |
Molekulargewicht |
269.77 g/mol |
IUPAC-Name |
methyl 2-phenyl-2-piperidin-2-ylacetate;hydrochloride |
InChI |
InChI=1S/C14H19NO2.ClH/c1-17-14(16)13(11-7-3-2-4-8-11)12-9-5-6-10-15-12;/h2-4,7-8,12-13,15H,5-6,9-10H2,1H3;1H |
InChI-Schlüssel |
JUMYIBMBTDDLNG-UHFFFAOYSA-N |
SMILES |
COC(=O)C(C1CCCCN1)C2=CC=CC=C2.Cl |
Isomerische SMILES |
COC(=O)[C@@H]([C@H]1CCCC[NH2+]1)C2=CC=CC=C2.[Cl-] |
Kanonische SMILES |
COC(=O)C(C1CCCCN1)C2=CC=CC=C2.Cl |
melting_point |
435 to 439 °F (NTP, 1992) |
Key on ui other cas no. |
23655-65-4 |
Physikalische Beschreibung |
Methylphenidate hydrochloride is an odorless white crystalline powder. Metallic taste. Solutions are acid to litmus. Absence of general acid/base catalysis. (NTP, 1992) |
Verwandte CAS-Nummern |
113-45-1 (Parent) |
Löslichkeit |
greater than or equal to 100 mg/mL at 68 °F (NTP, 1992) |
Synonyme |
Dexmethylphenidate Dexmethylphenidate Hydrochloride Focalin Focalin XR Hydrochloride, Dexmethylphenidate XR, Focalin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.